molecular formula C11H10FN3O2 B1481517 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098102-61-3

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1481517
CAS No.: 2098102-61-3
M. Wt: 235.21 g/mol
InChI Key: NXEOIUUZMUTOEM-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 2098102-61-3) is a fluorinated pyrazole-carboxylic acid derivative of high interest in medicinal chemistry and drug discovery research . This compound features a pyridine heterocycle and a fluorine-containing ethyl chain, a combination often utilized to optimize the physicochemical properties and binding affinity of lead molecules. Its molecular formula is C11H10FN3O2 with a molecular weight of 235.21 g/mol . The primary application of this compound is as a key synthetic intermediate or building block in the discovery and development of novel bioactive molecules . Researchers value it for exploring structure-activity relationships (SAR), particularly in designing potential enzyme inhibitors or receptor modulators. The carboxylic acid functional group offers a versatile handle for further synthetic modification, such as amide bond formation or esterification, to create a diverse library of analogs for biological screening. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please handle with appropriate safety precautions.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,3,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEOIUUZMUTOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Construction

  • Pyrazole rings substituted at the 3-position with a pyridinyl group are commonly synthesized through condensation reactions of hydrazines with appropriate 1,3-dicarbonyl compounds or diketones bearing the pyridinyl substituent.
  • The 3-(pyridin-3-yl) substitution can be introduced by employing pyridinyl-substituted diketones or via cross-coupling reactions post-pyrazole formation.

N-Alkylation with 2-Fluoroethyl Group

  • Alkylation of pyrazole nitrogen (N1) is achieved by reacting the pyrazole precursor with alkylating agents such as 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride).
  • Alkylating agents include alkyl halides, dialkyl sulfates, or alkyl tosylates, with alkyl halides being most common for fluoroalkylation.
  • The reaction is typically performed under basic conditions to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution.

Patent US6297386B1 details the preparation of 1-alkyl-pyrazole-5-carboxylic esters by alkylation of pyrazole-3-carboxylic esters using alkyl halides, including fluoroalkyl analogs, confirming the applicability of this method for 2-fluoroethyl substitution.

Oxidation and Functional Group Transformations

  • For certain pyrazole derivatives, oxidation steps are employed to convert dihydropyrazole intermediates to aromatic pyrazoles.
  • Oxidizing agents such as potassium persulfate in acidic media have been used to achieve this conversion with high yields (75-80%) as reported in WO2021096903A1, which, while focusing on related pyrazole esters, provides relevant methodology for pyrazole oxidation.

Summary of Preparation Steps and Conditions

Step Description Reagents/Conditions Notes/References
1 Pyrazole ring synthesis with 3-pyridinyl substituent Condensation of hydrazines with pyridinyl diketones Literature-supported standard method
2 N1-Alkylation with 2-fluoroethyl group 2-fluoroethyl halide, base (e.g., K2CO3, NaH) Alkyl halides preferred
3 Deprotonation at C5 and carboxylation n-Butyllithium or lithium diisopropylamide; CO2 gas Forms pyrazole-5-carboxylate intermediate
4 Acidification to free carboxylic acid Aqueous acid workup (e.g., HCl) Standard acid hydrolysis
5 Optional conversion to acid chloride Thionyl chloride or oxalyl chloride For further derivatization
6 Oxidation of dihydropyrazole intermediates Potassium persulfate, sulfuric acid, acetonitrile Yields 75-80% in related systems

Research Findings and Practical Considerations

  • The use of magnesium-organic bases for deprotonation offers a milder alternative to lithium bases with potentially improved selectivity and safety.
  • Alkylation with 2-fluoroethyl halides requires careful control to avoid over-alkylation or side reactions; reaction conditions such as temperature, solvent, and base choice critically affect yield and purity.
  • Carboxylation via CO2 insertion is a robust method but requires anhydrous and inert atmosphere conditions to prevent side reactions.
  • Oxidation steps are sensitive to reaction time and temperature to prevent over-oxidation or decomposition.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Corresponding oxides or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoroethyl group can enhance binding affinity and selectivity due to its electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Key structural analogs differ in substituents at positions 1, 3, or 5 of the pyrazole ring. These variations influence molecular weight, electronic properties, and bioactivity:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1: 2-fluoroethyl; 3: pyridin-3-yl ~240.26 (estimated) Potential PDE5 inhibition , metabolic stability
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid 3: thiophen-2-yl 240.26 Reduced π-π stacking vs. pyridine; possible agrochemical use
1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 3: CF₃ ~257.21 Higher lipophilicity; enhanced enzyme inhibition
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid 1: 3-chloropyridin-2-yl; 3: trifluoroethoxy 359.69 Insecticidal activity (e.g., neonicotinoid analogs)
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1: 2-fluoroethyl; 5: methyl ~188.17 Simplified structure; lower molecular weight for solubility optimization

Stability and Pharmacokinetics

  • Fluorine Impact: The 2-fluoroethyl group in the target compound reduces enzymatic degradation compared to non-fluorinated analogs (e.g., ethyl or methyl substituents) .
  • Pyridine vs. Thiophene : Pyridine’s nitrogen atom enhances hydrogen bonding and solubility in polar solvents, whereas thiophene’s sulfur may contribute to redox instability .

Biological Activity

1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C10_{10}H10_{10}F1_{1}N3_{3}O2_{2}
  • Molecular Weight : 215.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Androgen Receptors (AR) : The compound has shown potential as a tissue-selective androgen receptor modulator (SARM), exhibiting antagonistic activity against AR, which is crucial for treating conditions like prostate cancer .
  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting that this compound may share similar properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect Reference
Androgen Receptor Modulation Antagonistic activity
Cytotoxicity in Cancer Cells Induces apoptosis in FaDu cells
Prostate Cancer Treatment Inhibits proliferation of prostatic cancer cells

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including the target compound:

  • Study on AR Modulators : A study demonstrated that compounds similar to this compound exhibited high affinity for AR and effectively inhibited the proliferation of prostate cancer cell lines. These compounds were characterized by a favorable safety profile and low potential for drug-drug interactions .
  • Anticancer Properties : Another research highlighted that pyrazole derivatives could enhance cytotoxicity against specific tumor cell lines compared to standard chemotherapeutic agents. The mechanism involved the induction of apoptosis through mitochondrial pathways, which may also apply to the compound .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid?

  • Methodological Answer : A typical approach involves: (i) Alkylation : Reacting a pyrazole-5-carboxylate precursor (e.g., ethyl 3-bromo-1H-pyrazole-5-carboxylate) with 2-fluoroethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-fluoroethyl group. (ii) Cross-Coupling : Using Pd-catalyzed Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄, K₃PO₄) to attach the pyridin-3-yl group via a boronic acid derivative. (iii) Hydrolysis : Converting the ester to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity. For example:
  • ¹⁹F NMR can confirm the presence of the fluoroethyl group (δ ~ -210 to -220 ppm).
  • IR spectroscopy detects the carboxylic acid C=O stretch (~1700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) validates the molecular ion.
  • X-ray crystallography (if crystals form) provides unambiguous confirmation of the 3D structure .

Q. What are the optimal storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store under inert gas (argon) in airtight, light-resistant containers at 2–8°C . Avoid moisture and strong oxidizing agents, as decomposition may yield CO/CO₂ and nitrogen oxides. Pre-purge storage vials with dry N₂ to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How does the 2-fluoroethyl group influence reactivity in downstream functionalization?

  • Methodological Answer : The electron-withdrawing fluorine atom reduces nucleophilicity at the ethyl chain, limiting alkylation or acylation reactions. However, it enhances stability against metabolic degradation. To mitigate undesired side reactions: (i) Use mild, anhydrous conditions for acid-catalyzed steps. (ii) Prioritize fluorophilic catalysts (e.g., silver salts) for coupling reactions. Comparative studies with non-fluorinated analogs (e.g., 2-hydroxyethyl derivatives) can isolate electronic vs. steric effects .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : (i) Purity Validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm >95% purity. Impurities from incomplete hydrolysis (ester residuals) may skew bioassay results. (ii) Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS to identify decomposition products (e.g., defluorinated species). (iii) Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent) to isolate compound-specific effects .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : (i) Docking Studies : Model the compound into target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina. Prioritize derivatives with improved binding scores. (ii) QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ data from enzyme inhibition assays. (iii) MD Simulations : Assess dynamic interactions (e.g., fluoroethyl flexibility in aqueous vs. hydrophobic environments) using GROMACS .

Q. What challenges arise in achieving regioselectivity during pyrazole functionalization?

  • Methodological Answer : Regioselectivity is influenced by: (i) Steric Effects : The pyridin-3-yl group directs electrophilic substitution to the less hindered N1 position. (ii) Catalytic Control : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to favor coupling at C3. (iii) Temperature Modulation : Lower temperatures (-20°C) reduce kinetic byproducts during alkylation. Monitor reaction progress via TLC (silica, UV detection) to optimize conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

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